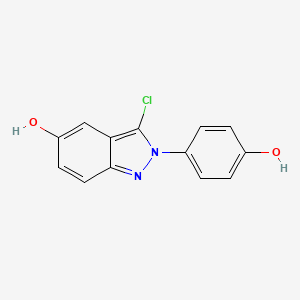

3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol

Vue d'ensemble

Description

3-Chloro-2-(4-hydroxyphényl)-2H-indazol-5-ol est un composé organique synthétique avec une structure unique qui combine un cycle d'indazole substitué par un chlore avec un groupe hydroxyphényle

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 3-chloro-2-(4-hydroxyphényl)-2H-indazol-5-ol implique généralement des réactions organiques en plusieurs étapes. Une méthode courante est la réaction de couplage de Suzuki-Miyaura, qui est largement utilisée pour la formation de liaisons carbone-carbone. Cette réaction implique le couplage d'un acide boronique avec un composé aromatique halogéné en présence d'un catalyseur au palladium . Les conditions réactionnelles sont généralement douces et peuvent être réalisées dans un solvant aqueux ou organique.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réactions de couplage similaires. Le choix des réactifs et des catalyseurs, ainsi que l'optimisation des conditions réactionnelles, sont essentiels pour obtenir des rendements élevés et une pureté élevée. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et la capacité de production.

Analyse Des Réactions Chimiques

Types de réactions

3-Chloro-2-(4-hydroxyphényl)-2H-indazol-5-ol peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.

Réduction : Le groupe chlore peut être réduit en un atome d'hydrogène.

Substitution : Le groupe chlore peut être substitué par d'autres groupes fonctionnels, tels que des groupes amino ou alkyle.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogène gazeux (H2) en présence d'un catalyseur au palladium peuvent être utilisés.

Substitution : Les réactions de substitution nucléophile peuvent être réalisées à l'aide de réactifs comme l'azoture de sodium (NaN3) ou le méthylate de sodium (NaOCH3).

Principaux produits formés

Oxydation : Formation de 3-chloro-2-(4-oxophényl)-2H-indazol-5-ol.

Réduction : Formation de 2-(4-hydroxyphényl)-2H-indazol-5-ol.

Substitution : Formation de 3-amino-2-(4-hydroxyphényl)-2H-indazol-5-ol ou de 3-méthyl-2-(4-hydroxyphényl)-2H-indazol-5-ol.

Applications de la recherche scientifique

3-Chloro-2-(4-hydroxyphényl)-2H-indazol-5-ol a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.

Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que les polymères ou les revêtements.

Mécanisme d'action

Le mécanisme d'action du 3-chloro-2-(4-hydroxyphényl)-2H-indazol-5-ol implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydroxyphényle peut former des liaisons hydrogène avec des molécules biologiques, tandis que le cycle d'indazole peut interagir avec des poches hydrophobes dans les protéines. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant à divers effets biologiques .

Applications De Recherche Scientifique

Pharmacological Properties

1. Estrogen Receptor Agonism

Indazole chloride acts as an estrogen receptor-β agonist , demonstrating protective effects against atherosclerosis. Research indicates that it inhibits the inflammatory response in vascular smooth muscle cells (VSMCs) under hypoxic conditions, which is crucial for preventing vascular diseases. In particular, it reduces reactive oxygen species (ROS) production and VSMC migration, thus mitigating the progression of atherosclerosis .

2. Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of experimental autoimmune encephalomyelitis (EAE) . Studies suggest that Indazole chloride promotes axon myelination and offers neuroprotective benefits, indicating its potential in treating neurological disorders .

3. Cytotoxic Activity Against Cancer Cells

Indazole derivatives have been explored for their cytotoxic properties against various cancer cell lines. For instance, hybrid compounds derived from Indazole structures exhibited significant cytotoxicity against HeLa cells, suggesting that modifications to the Indazole scaffold can enhance anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Indazole derivative 5 | HeLa | 125 |

| Indazole derivative 6 | SK-LU-1 | 100 |

| Indazole derivative 7 | K562 | 90 |

Case Studies

Case Study 1: Cardiovascular Disease Management

In a study examining the effects of estrogen receptor agonists on cardiovascular health, Indazole chloride was found to significantly reduce markers of inflammation and fibrosis in animal models of ischemic heart disease. The treatment led to improved cardiac function and reduced mortality rates associated with acute coronary syndrome .

Case Study 2: Cancer Treatment Exploration

A recent investigation into the cytotoxic effects of modified Indazoles revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancerous cells. These findings support the hypothesis that structural modifications can lead to enhanced therapeutic efficacy against malignancies .

Mécanisme D'action

The mechanism of action of 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the indazole ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Composés similaires

4-Hydroxy-2-quinolones : Ces composés partagent un groupe hydroxyphényle similaire et ont été étudiés pour leurs activités biologiques.

Dérivés de l'acide 3-(4-chloro-phényl)-3-hydroxy-2,2-diméthyl-propionique : Ces composés présentent des caractéristiques structurales similaires et ont été étudiés pour leurs propriétés anticancéreuses.

Unicité

3-Chloro-2-(4-hydroxyphényl)-2H-indazol-5-ol est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes

Activité Biologique

3-Chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, also referred to as Indazole-Cl, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

The compound features a chlorinated indazole core with a hydroxyl-substituted phenyl group, which contributes to its unique biological profile. Its structural characteristics can be summarized in the following table:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Chlorine and hydroxy groups | Potential for multiple biological activities |

| 2-(4-Hydroxyphenyl)-2H-indazole | Hydroxyphenyl group, no chlorine | Lacks halogen substitution |

| 3-Bromo-2-(4-hydroxyphenyl)-2H-indazol | Bromine instead of chlorine | Greater electrophilicity due to bromine |

| 3-Methyl-2-(4-hydroxyphenyl)-2H-indazole | Methyl group addition | Alters lipophilicity and biological activity |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa and K562 cells. The compound's mechanism appears to involve tubulin inhibition, similar to known anticancer agents like combretastatin A-4, which binds to tubulin and disrupts microtubule dynamics .

Antimicrobial Activity

Preliminary findings suggest that this indazole derivative may possess antimicrobial properties , although specific mechanisms remain largely unexplored. Its structural similarity to other bioactive indazole derivatives hints at potential interactions with microbial targets.

Cardiovascular Effects

Indazole-Cl has been identified as an estrogen receptor (ER)-β agonist , which plays a crucial role in cardiovascular health. It has demonstrated protective effects against atherosclerosis by modulating vascular smooth muscle cell behavior under hypoxic conditions. This modulation includes reducing reactive oxygen species (ROS) production and inflammatory responses, thereby suggesting a potential therapeutic role in cardiovascular diseases .

The exact mechanisms underlying the biological activities of this compound are still being elucidated. However, its interactions with key cellular pathways such as:

- Tubulin polymerization : Inhibiting tubulin assembly may lead to cell cycle arrest in cancer cells.

- Estrogen receptor modulation : Agonism of ER-β could mediate protective effects in vascular tissues.

These mechanisms highlight the compound's multifaceted role in cellular processes.

Case Studies and Research Findings

- Cytotoxicity Assays : In a comparative study, the IC50 values for various indazole derivatives were measured against cancer cell lines. The compound displayed notable cytotoxicity, outperforming some reference drugs like cisplatin .

- Cardiovascular Protection : In experimental models of atherosclerosis, treatment with Indazole-Cl resulted in significant reductions in inflammatory markers and improved vascular function, suggesting its utility in managing cardiovascular diseases .

Propriétés

IUPAC Name |

3-chloro-2-(4-hydroxyphenyl)indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2/c14-13-11-7-10(18)5-6-12(11)15-16(13)8-1-3-9(17)4-2-8/h1-7,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHQDSBJVFFIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C3C=C(C=CC3=N2)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463812 | |

| Record name | 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848142-62-1 | |

| Record name | 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 848142-62-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.